![molecular formula C16H18O4 B12892595 Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]- CAS No. 88484-90-6](/img/structure/B12892595.png)
Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone is an organic compound with a complex structure that includes a furan ring substituted with dimethoxyphenyl and ethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethylfuran in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethoxyphenyl group can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)ethanone: Shares the dimethoxyphenyl group but lacks the furan ring.
3,4-Dimethoxyacetophenone: Similar structure but with different substituents on the aromatic ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains additional functional groups and a triazole ring.
Uniqueness: 1-(4-(3,4-Dimethoxyphenyl)-2,5-dimethylfuran-3-yl)ethanone is unique due to the presence of both the furan ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88484-90-6 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
1-[4-(3,4-dimethoxyphenyl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C16H18O4/c1-9(17)15-10(2)20-11(3)16(15)12-6-7-13(18-4)14(8-12)19-5/h6-8H,1-5H3 |
Clave InChI |
QNVRKFXOROAKFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
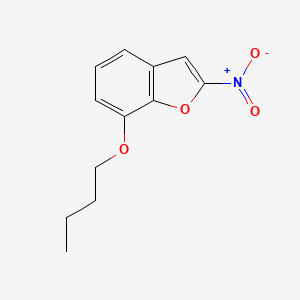
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-phenyl-1H-1,2,4-triazole-3-thiol](/img/structure/B12892530.png)
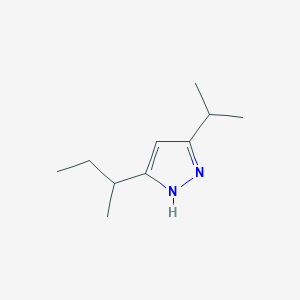

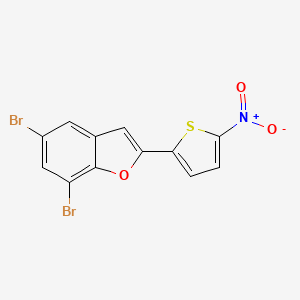
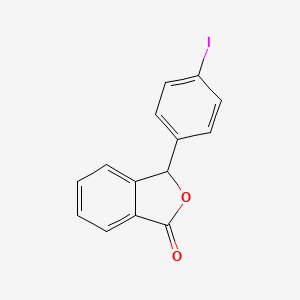
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
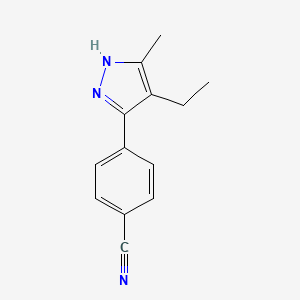
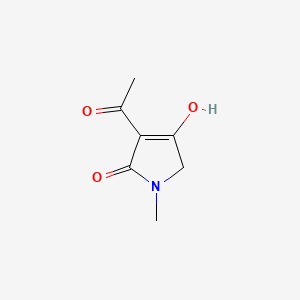

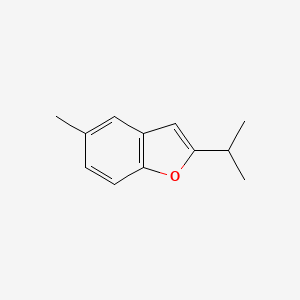
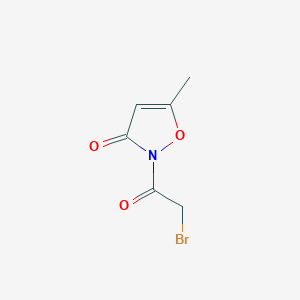
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12892624.png)
